2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its IUPAC name and InChI code. For the related compound “2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide”, the InChI code is1S/C10H10ClF2NO2/c1-6(11)9(15)14-7-2-4-8(5-3-7)16-10(12)13/h2-6,10H,1H3,(H,14,15)
. For “2-Chloro-6-(difluoromethoxy)pyridine”, the InChI code is 1S/C6H4ClF2NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H
. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its structure and the properties of similar compounds. For the related compound “2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide”, it is a powder with a molecular weight of 249.64, and it is stored at room temperature . “2-Chloro-6-(difluoromethoxy)pyridine” is a liquid with a molecular weight of 179.55, and it is stored in an inert atmosphere at 2-8°C .Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For “2-Chloro-6-(difluoromethoxy)pyridine”, the hazard statements include H227, H315, H319, and H335, and the precautionary statements include P305+P351+P338 . Please refer to the MSDS for more detailed safety information .
properties
IUPAC Name |
2-chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2N2O2/c1-5-3-7(15-8(16)6(2)11)4-14-9(5)17-10(12)13/h3-4,6,10H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLDQPXOOSSHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC(F)F)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide |
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